![molecular formula C10H9BrO3 B1149146 3-Bromo-4-methoxycinnamic acid CAS No. 1080-07-5](/img/structure/B1149146.png)
3-Bromo-4-methoxycinnamic acid
Overview
Description
3-Bromo-4-methoxycinnamic acid is an organic compound . It is used as a reagent, a useful scaffold, and a useful intermediate . It has been shown to be an excellent building block for the synthesis of complex compounds .
Synthesis Analysis
The synthesis of 3-Bromo-4-methoxycinnamic acid involves the use of 2-bromo-3-methoxythiophene as a monomer . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .Molecular Structure Analysis
The 3-bromo-4-methoxycinnamic acid molecule contains a total of 23 bond(s). There are 14 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-methoxycinnamic acid include a density of 1.555±0.06 g/cm3 and a boiling point of 392.0±32.0 °C . The molecular weight is 257.08100 .Scientific Research Applications
Inhibition of Aldose Reductase Enzyme
3-Bromo-4-methoxycinnamic acid, being a phenolic acid, may have potential in inhibiting the aldose reductase enzyme. This enzyme plays a crucial role in the development of diabetic complications. Inhibitors of this enzyme are therefore of vital importance in the treatment and prevention of such complications .
Safety and Hazards
The safety data sheet for 4-Bromo-3-methoxycinnamic acid, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Future Directions
The future directions of research on 3-Bromo-4-methoxycinnamic acid could involve further exploration of its synthesis and potential applications. For instance, it has been shown to be an excellent building block for the synthesis of complex compounds , suggesting potential uses in organic synthesis and the production of fine chemicals and pharmaceutical intermediates .
Mechanism of Action
Target of Action
3-Bromo-4-methoxycinnamic acid is a derivative of cinnamic acid . Cinnamic acid and its derivatives are known to play a significant role in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . .
Mode of Action
Cinnamic acid derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects . The presence of bromine and methoxy groups in the compound could potentially modify these activities, but specific interactions with its targets are yet to be elucidated.
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of many natural products . It’s involved in the phenylpropanoid bioconversion pathways, which are crucial for the development of a biorefinery concept based on the biocatalytic conversion of hydroxycinnamic acids into high-value molecules . .
Result of Action
Cinnamic acid derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects . The presence of bromine and methoxy groups in the compound could potentially modify these activities.
properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHCKJFXUYPZAO-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxycinnamic acid |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.